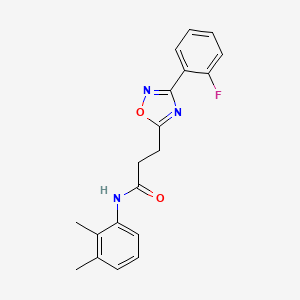

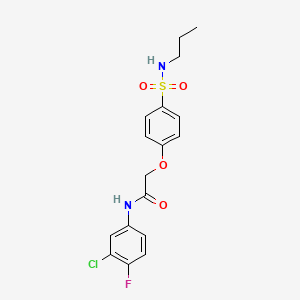

![molecular formula C15H14BrClN2O3S B7704334 2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide CAS No. 499112-81-1](/img/structure/B7704334.png)

2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

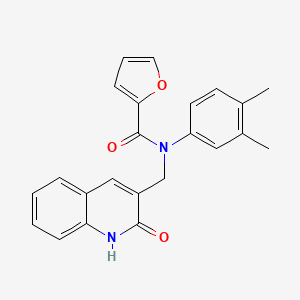

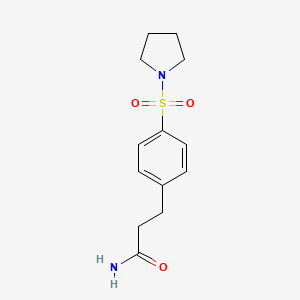

The compound “2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide” is a complex organic molecule. It contains functional groups such as a sulfonyl group (-SO2-), an amide group (-CONH2), and aromatic rings with halogen substitutions .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized and studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and functional groups. It likely contains a central acetamide group (-CONH2) attached to a sulfonyl group (-SO2-), which is further connected to two aromatic rings, one with a bromine substitution and the other with a chlorine substitution .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of Cambridge ID 7037833 have been evaluated for their antimicrobial potential. Specifically, compounds d1, d2, and d3 demonstrated promising activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures often exhibit antibacterial properties by interfering with bacterial lipid biosynthesis or employing additional mechanisms .

Anticancer Properties

Cancer remains a significant global health challenge, necessitating novel therapeutic approaches. Cambridge ID 7037833 derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 exhibited the most potent activity against breast cancer cells. These findings highlight the compound’s potential as a lead candidate for rational drug design in cancer treatment .

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these derivatives could serve as valuable leads for drug development .

Chemical Synthesis and Characterization

Physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) confirmed the molecular structures of the synthesized derivatives. Rigorous characterization ensures accurate identification and supports further investigations .

Benzylic Position Chemistry

The benzylic position in Cambridge ID 7037833 offers opportunities for functionalization and synthetic modifications. Resonance stabilization of the benzylic carbocation influences substitution reactions, making it an interesting area for exploration .

Leishmanial and Antimalarial Evaluation

In related research, molecular docking studies were performed on compounds targeting Leishmania parasites (Lm-PTR1) and Plasmodium berghei. Compound 13 exhibited better antileishmanial activity, while compounds 14 and 15 showed significant inhibition effects against P. berghei. These findings expand the compound’s potential applications in infectious disease treatment .

Future Directions

properties

IUPAC Name |

2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClN2O3S/c16-12-3-1-11(2-4-12)9-19(10-15(18)20)23(21,22)14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJMEGPNGLKXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

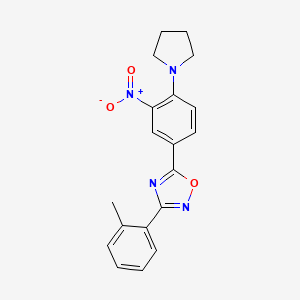

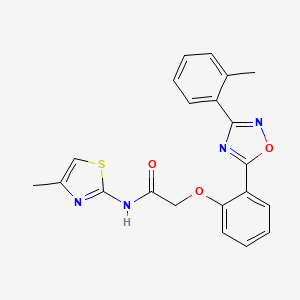

![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)